5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile
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Overview
Description
5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenylsulfonyl group, a nitro group, and a carbonitrile group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of thiophene derivatives followed by sulfonylation and cyanation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and cyano groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: While the compound itself may not be directly used as a drug, its derivatives are explored for therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity .
Mechanism of Action
The exact mechanism of action of 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
- 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carboxamide
- 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-methanol
- 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-amine
Comparison: Compared to these similar compounds, 5-[(4-Methylphenyl)sulfonyl]-4-nitrothiophene-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and stability. The cyano group can participate in additional chemical reactions, such as nucleophilic addition and substitution, making the compound more versatile in synthetic applications .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-nitrothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c1-8-2-4-10(5-3-8)20(17,18)12-11(14(15)16)6-9(7-13)19-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOGZWHMMBDFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(S2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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